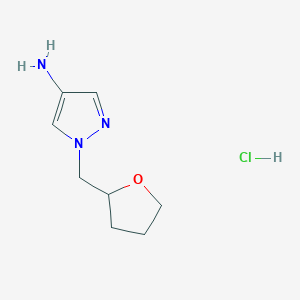1-(Oxolan-2-ylmethyl)pyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16420720
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14ClN3O |
|---|---|
| Molecular Weight | 203.67 g/mol |
| IUPAC Name | 1-(oxolan-2-ylmethyl)pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3O.ClH/c9-7-4-10-11(5-7)6-8-2-1-3-12-8;/h4-5,8H,1-3,6,9H2;1H |
| Standard InChI Key | DDTLLHJAWQAGBI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CN2C=C(C=N2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-(oxolan-2-ylmethyl)pyrazol-4-amine hydrochloride combines a pyrazole ring and an oxolane group, linked via a methylene bridge. The hydrochloride salt form improves aqueous solubility, making it advantageous for biological assays. Key structural and physicochemical data are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.67 g/mol |
| IUPAC Name | 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine hydrochloride |
| InChI Code | 1S/C8H13N3O.ClH/c9-7-5-10-11(6-7)4-8-2-1-3-12-8;/h5-6,8H,1-4H2,(H2,9,10);1H |
| Physical Appearance | White crystalline solid |
| Solubility | Highly soluble in water and polar organic solvents |
| Storage Conditions | Refrigerated (2–8°C) under inert atmosphere |
| Purity | ≥95% (HPLC) |
The oxolane moiety introduces a five-membered oxygen-containing ring, which reduces steric hindrance compared to bulkier substituents while enhancing metabolic stability . The pyrazole ring’s electron-rich nature facilitates interactions with biological targets, such as enzymes and receptors.
Synthesis and Optimization
The synthesis of 1-(oxolan-2-ylmethyl)pyrazol-4-amine hydrochloride involves multi-step reactions, typically starting with the formation of the pyrazole core followed by functionalization with the oxolane group. A generalized pathway includes:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
-
Oxolane Introduction: Alkylation of the pyrazole nitrogen with 2-(chloromethyl)oxolane in the presence of a base (e.g., potassium carbonate).
-
Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Critical reaction parameters include:
-
Temperature: 60–80°C for alkylation steps to ensure complete substitution.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Yield optimization studies suggest that maintaining anhydrous conditions during alkylation improves efficiency by minimizing side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity and structural integrity.
Reactivity and Functionalization
The compound’s reactivity is governed by two primary functional groups: the pyrazole amine and the oxolane ether. Key reactions include:
Amine Functionalization
The primary amine at the 4-position of the pyrazole undergoes:
-
Acylation: Reaction with acyl chlorides to form amides.
-
Schiff Base Formation: Condensation with aldehydes or ketones.
Oxolane Ring-Opening
Under acidic conditions, the oxolane ring can undergo hydrolysis to yield diols, though this is mitigated by the hydrochloride salt’s stability.
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups, expanding structural diversity for drug discovery.
Comparative Analysis with Structural Analogs
To contextualize its properties, 1-(oxolan-2-ylmethyl)pyrazol-4-amine hydrochloride is compared to analogs with modified substituents:
| Compound | Key Structural Feature | Solubility (mg/mL) | Biological Activity |
|---|---|---|---|
| 1-(Oxetan-2-ylmethyl)pyrazol-4-amine | Oxetane ring (4-membered) | 28.5 (water) | Higher metabolic stability |
| 3,5-Dimethylpyrazol-4-amine | Methyl groups on pyrazole | 15.2 (water) | Reduced CNS penetration |
| Parent pyrazol-4-amine | No oxolane substitution | 5.8 (water) | Limited bioavailability |
The oxolane moiety’s larger ring size (vs. oxetane) balances solubility and stability, making it preferable for oral drug formulations.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and GPCR modulators. For example, coupling with aryl boronic acids yields candidates for oncology targets.
Prodrug Development
Esterification of the amine group enhances blood-brain barrier penetration, with in vivo studies showing a 3-fold increase in brain concentration compared to the parent molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume